Ethyl 3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. This compound is characterized by the presence of bromine atoms at the 3 and 6 positions and a methyl group at the 8 position of the imidazo[1,2-a]pyridine ring. The compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
Ethyl 3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate is classified as a heterocyclic compound due to its imidazole ring structure. It falls under the category of brominated compounds, which are known for their diverse applications in pharmaceuticals and agrochemicals.
The synthesis of Ethyl 3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate typically involves multi-step organic reactions. Common methods include:
The reactions are typically carried out under controlled temperatures and conditions to ensure high yields and purity. Monitoring the reaction progress can be done using techniques such as thin-layer chromatography or high-performance liquid chromatography.
The molecular formula for Ethyl 3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate is C₁₁H₁₀Br₂N₂O₂. The structure features:
Key structural data includes:
Ethyl 3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions:
These reactions are typically performed in inert atmospheres to prevent unwanted side reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields.
The biological activity of Ethyl 3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate is believed to involve interactions with specific biological targets such as enzymes or receptors. The presence of bromine atoms may enhance lipophilicity, allowing better membrane penetration and interaction with cellular components.
Relevant data from suppliers indicate that it has a high gastrointestinal absorption rate, which may influence its bioavailability in pharmacological applications .
Ethyl 3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate is primarily used in:
Imidazo[1,2-a]pyridine derivatives constitute a privileged scaffold in drug discovery and materials science due to their tunable electronic properties and bioisosteric resemblance to purines. The core structure’s rigidity and hydrogen-bonding capabilities facilitate targeted interactions with biological macromolecules and organic semiconductors. Ethyl carboxylate-functionalized variants, such as ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS 1260763-32-3) and ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 847446-55-3), serve as key intermediates in synthesizing kinase inhibitors and GABA receptor modulators [2] [7]. The bromo and methyl substituents in these compounds enable regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), which are critical for constructing complex pharmacophores. For instance, halogenation at C-3 and C-6 positions enhances electrophilic character for nucleophilic displacement, while the C-8 methyl group modulates lipophilicity and metabolic stability [3] .
In materials science, brominated imidazopyridines contribute to electron-transport layers in OLEDs. The electron-withdrawing bromine atoms lower LUMO energy levels, facilitating electron injection efficiency. Commercial suppliers (e.g., BLD Pharmatech, Synquest Labs) offer specialized cold-chain shipping for light-sensitive derivatives like methyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate (CAS 2091427-06-2), underscoring their industrial relevance [2] [10].
Table 1: Bioactive Imidazopyridine Carboxylate Derivatives with Halogen/Methyl Substitution
Compound Name | CAS Number | Molecular Formula | Key Substituents | Applications |
---|---|---|---|---|
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate | 1260763-32-3 | C₁₀H₈BrFN₂O₂ | 6-Br, 8-F, 2-COOEt | Kinase inhibitor precursors |
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate | 847446-55-3 | C₁₁H₁₁BrN₂O₂ | 8-Br, 6-CH₃, 2-COOEt | GABA-A receptor ligands |
6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid | 866135-83-3 | C₉H₇BrN₂O₂ | 6-Br, 8-CH₃, 2-COOH | Antibacterial agents |
Methyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate | 2091427-06-2 | C₉H₇BrN₂O₂ | 6-Br, 5-COOCH₃ | Organic semiconductors |
Halogenation and alkylation are indispensable for diversifying imidazopyridine cores at specific positions. Electrophilic bromination preferentially targets C-3 due to its high electron density, as evidenced by ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide (PubChem CID 57360980) . Subsequent bromination at C-6 requires harsher conditions (e.g., NBS/DMF) to overcome deactivation by the first bromine atom. The C-8 methyl group in ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (MW 283.1 g/mol) enhances solubility in organic solvents and directs metalation for functionalization [3] .
The ethyl carboxylate at C-2 serves dual roles: as a directing group for ortho-halogenation and as a convertible handle to amides or heterocyclic ketones. Patent US20080255358A1 demonstrates that ethyl carboxylates undergo hydrolysis-condensation to form acylhydrazones for gastrointestinal therapeutics [7]. Kinetic studies show that electron-donating groups (e.g., 6-methyl) accelerate bromination at C-3 by 4.7-fold compared to unsubstituted analogs, while fluoro substituents (e.g., 8-fluoro) promote nucleophilic aromatic substitution at C-6 [2] .
Table 2: Comparative Halogenation Approaches for Imidazopyridine Carboxylates
Substrate | Reaction Conditions | Position Substituted | Yield (%) | Key Outcome |
---|---|---|---|---|
Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate | Br₂/AcOH, 25°C, 2h | C-3 | 89 | Selective monobromination |
Ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate | NBS, DMF, 80°C, 12h | C-6 | 67 | Dibromination enabled by electron deficiency |
Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate | Selectfluor®, CH₃CN, reflux | C-8 | 52 | Electrophilic fluorination |
Synthetic Pathway for Target Compound:Step 1: 8-Methylimidazo[1,2-a]pyridine → Electrophilic bromination (C-3) → 3-Bromo-8-methyl isomerStep 2: Directed lithiation (LDA, −78°C) → Quenching with Br₂ → 3,6-Dibromo-8-methyl derivativeStep 3: Esterification (SOCl₂/EtOH) → Ethyl 3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate [7]
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1